![molecular formula C24H23N5O2S B2605113 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894061-48-4](/img/structure/B2605113.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research on novel derivatives of hydrazide compounds has shown promising antioxidant and anticancer activities. For example, certain compounds were found to possess antioxidant activity superior to well-known antioxidants like ascorbic acid and demonstrated cytotoxic effects against cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. This suggests that similar complex molecules could be explored for their potential in developing new anticancer therapies (Tumosienė et al., 2020).
Synthetic Methodologies
The synthesis of complex heterocycles is a critical area of research, with methodologies often focusing on regio- and chemoselective reactions. Studies have detailed the synthesis of pyrazoloquinolinones and pyrazoloquinazolinones, revealing insights into the tuning of reaction conditions to favor specific product formation. These synthetic routes are vital for the creation of pharmacologically active compounds and could be relevant for synthesizing derivatives of the compound (Chebanov et al., 2008).
Antimicrobial Activities
Research into triazole derivatives has uncovered significant antimicrobial properties, suggesting that related compounds might also exhibit such activities. Novel synthetic pathways have been developed for triazole derivatives, which show good to moderate activities against various microorganisms. This line of investigation is critical for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance (Bektaş et al., 2007).
Photophysical Studies
The study of dihydroquinazolinone derivatives and their photophysical properties highlights the potential of such compounds in material science, particularly in the development of fluorescent materials. The research on these compounds' absorption and emission spectroscopy indicates their utility in creating materials with specific photophysical properties, which could have applications in sensing, imaging, and electronic devices (Pannipara et al., 2017).
Mecanismo De Acción
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety . Compounds with a 1,2,4-triazolo[4,3-b]pyridazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” could potentially include a variety of enzymes and receptors involved in these biological processes.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Given the pharmacological activities associated with 1,2,4-triazolo[4,3-b]pyridazine compounds, it might interact with its targets to modulate their activities, leading to changes in cellular processes such as cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activities), oxidative stress (in the case of antioxidant activity), viral replication (in the case of antiviral activity), and enzyme activities (in the case of enzyme inhibitory activities) .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Given the potential pharmacological activities mentioned above, it might affect pathways related to cell proliferation, microbial growth, pain and inflammation signaling, oxidative stress, viral replication, and enzyme activities .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the potential pharmacological activities mentioned above, it might lead to changes in cell proliferation, microbial growth, pain and inflammation signaling, oxidative stress, viral replication, and enzyme activities .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-17(10-12-19)20-13-14-22-25-26-24(29(22)27-20)32-16-23(30)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSYDZVADYLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)


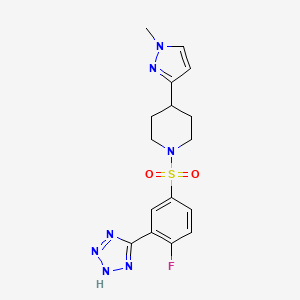
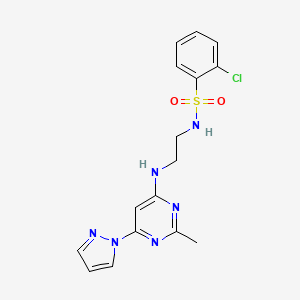
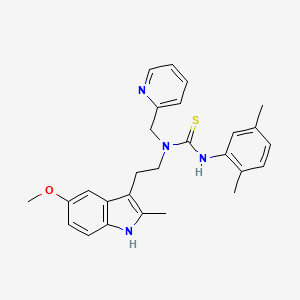
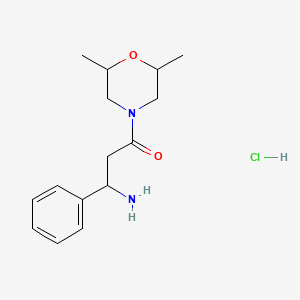
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2605040.png)
![6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B2605043.png)
![Ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2605045.png)
![3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride](/img/structure/B2605047.png)
![N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2605048.png)
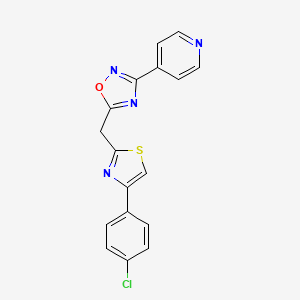
![{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B2605053.png)